(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Overview
Description
(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a chromene moiety, a dimethoxyphenyl group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(2H-chromen-3-yl)acrylaldehyde with 3,4-dimethoxyphenethylamine, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and overall structure.
Chromene Derivatives: Compounds with a chromene moiety, which may have similar biological activities but different chemical properties.
Dimethoxyphenyl Compounds: Molecules containing the dimethoxyphenyl group, which can exhibit similar reactivity and applications.
Uniqueness
What sets (5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S2/c1-26-19-8-7-15(12-20(19)27-2)9-10-24-22(25)21(30-23(24)29)13-16-11-17-5-3-4-6-18(17)28-14-16/h3-8,11-13H,9-10,14H2,1-2H3/b21-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOHYSIJRUMTIS-BKUYFWCQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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